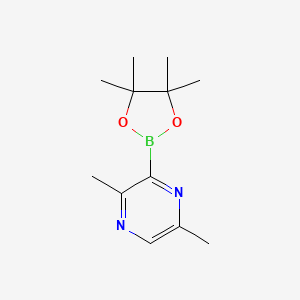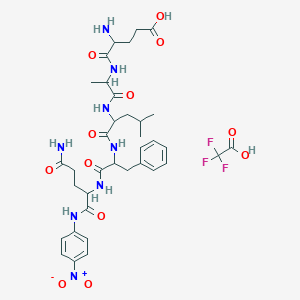![molecular formula C8H9BN2O2 B12102765 (1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12102765.png)
(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid” is a chemical compound with the following structure:
C11H10BNO2
It belongs to the class of boronic acids, which play a crucial role in organic synthesis due to their ability to form stable complexes with transition metals. Specifically, this compound features a boron atom attached to a pyrrolo[2,3-b]pyridine ring, which imparts unique reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves Suzuki–Miyaura cross-coupling, a powerful method for forming carbon–carbon bonds. In this reaction, an aryl or vinyl boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boronic acid serves as the nucleophilic partner, transferring its boron moiety to the palladium center, resulting in the desired product .
Reaction Conditions: The reaction typically occurs under mild conditions, making it compatible with various functional groups. Common solvents include DMF (dimethylformamide) or DMSO (dimethyl sulfoxide). The choice of base (often a strong base like potassium carbonate) and ligands can influence the reaction efficiency.
Industrial Production: While academic laboratories often use small-scale methods, industrial production may involve larger-scale processes. Optimization of reaction conditions, scalability, and purification steps are essential for efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Reactivity:
Cross-Coupling Reactions: As mentioned earlier, “(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid” participates in Suzuki–Miyaura cross-coupling reactions. It can couple with various aryl or vinyl halides to form new C–C bonds.
Functionalization: The boron atom allows for further functionalization, such as introducing other substituents or modifying the pyrrolo[2,3-b]pyridine ring.
- Palladium catalysts (often Pd(PPh₃)₄ or PdCl₂(dppf))
- Base (e.g., potassium carbonate)
- Solvents (DMF, DMSO)
Major Products: The major product of the Suzuki–Miyaura coupling is the aryl-aryl or aryl-vinyl coupled product, where the boron atom bridges the two aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Blocks: “(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid” serves as a versatile building block for constructing more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Biological Probes: Boronic acids can act as sensors for specific biomolecules (e.g., glucose).
Anticancer Agents: Some boron-containing compounds exhibit anticancer activity.
Materials Science: Boronic acids find applications in materials like polymers and liquid crystals.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with cellular targets or enzymes, modulating biological processes.
Vergleich Mit ähnlichen Verbindungen
While “(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid” is unique due to its specific structure, other boronic acids with similar reactivity and applications include:
Eigenschaften
Molekularformel |
C8H9BN2O2 |
|---|---|
Molekulargewicht |
175.98 g/mol |
IUPAC-Name |
(1-methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-11-7(9(12)13)5-6-3-2-4-10-8(6)11/h2-5,12-13H,1H3 |
InChI-Schlüssel |
KOHWWCUHEBQVOB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(N1C)N=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-Amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12102700.png)

![[2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate](/img/structure/B12102702.png)


![3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12102713.png)


![tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12102729.png)



![8-Methoxy-3-nitroimidazo[1,2-a]pyrazine](/img/structure/B12102764.png)
